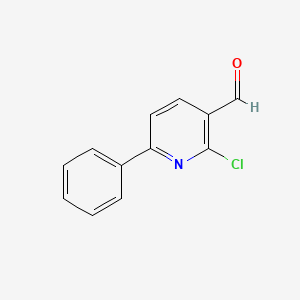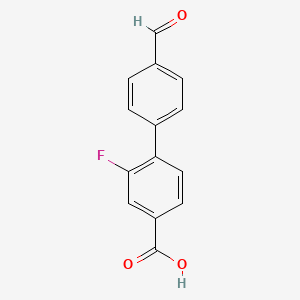![molecular formula C7H5F3N4 B567855 7-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amin CAS No. 1260811-97-9](/img/structure/B567855.png)
7-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C7H5F3N4. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group enhances its chemical stability and bioavailability, making it a valuable compound for various scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine, have been reported to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds have been reported to act through selective binding at specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine, have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists
Molecular Mechanism
Similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the reaction of 2-amino pyridine with nitriles in the presence of copper bromide (CuBr) via consecutive addition and oxidative cyclization . Another method includes a catalyst-free, additive-free, and eco-friendly approach under microwave conditions, which involves the use of enaminonitriles and benzohydrazides . This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves large-scale synthesis using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency, scalability, and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other [1,2,4]triazolo[1,5-a]pyridines and their derivatives, such as:
- 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Uniqueness
The uniqueness of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine lies in its trifluoromethyl group, which enhances its chemical stability and bioavailability compared to other similar compounds . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-6(11)13-14/h1-3H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDDLQSJKKOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


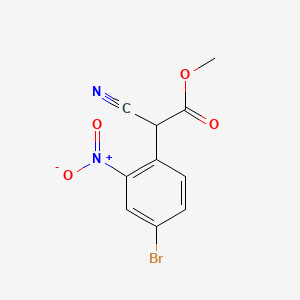

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)
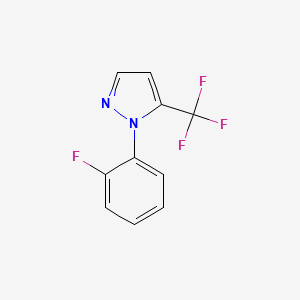

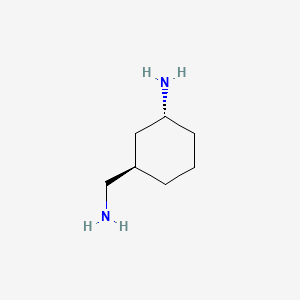

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)
